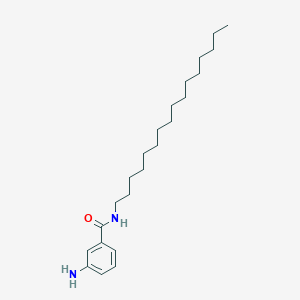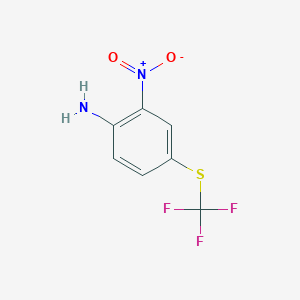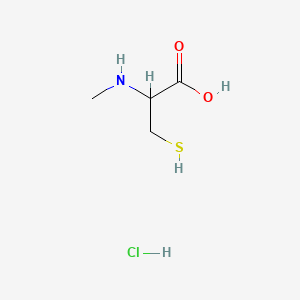
3-Mercapto-2-(methylamino)propanoic acid hydrochloride
説明
“3-Mercapto-2-(methylamino)propanoic acid hydrochloride” is a chemical compound with the molecular formula C4H10ClNO2S . It is also known as N-Methyl-L-cysteine Hydrochloride .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with potassium acetate in ethanol and water at 20℃ .Molecular Structure Analysis
The molecular weight of “this compound” is 171.65 g/mol . The IUPAC name for this compound is 2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride . The InChI representation is InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H .科学的研究の応用
Metalloprotein Interaction Studies
Research has utilized 3-Mercapto-2-(methylamino)propanoic acid hydrochloride in the study of drug-metalloprotein interactions. In one study, it was combined with other compounds to determine the binding modes of thiol-derived matrix metalloproteinase (MMP) inhibitors to zinc active sites, aiding in drug design (Puerta & Cohen, 2002).
Anticancer Research
This compound has been explored in anticancer research. A study synthesized derivatives of 3-Mercapto-2-(methylamino)propanoic acid and evaluated their anticancer activities, finding significant cytotoxic effects against various cancer cell lines (Saad & Moustafa, 2011).
Quantum Dot Synthesis
In the field of nanotechnology, this compound has been used in synthesizing quantum dots. A study used it as a capping agent for CdTe quantum dots, showing its effectiveness in producing dots with strong fluorescence and narrow size distribution (Ma, Fang, Bai, & Guo, 2013).
Synthesis of Tritium Labelled Compounds
The compound has also been used in synthesizing tritium labelled compounds, important for drug metabolism and disposition studies. For instance, it facilitated the synthesis of 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant (Hill & Wisowaty, 1990).
Corrosion Inhibition Studies
Moreover, derivatives of this compound have been evaluated as corrosion inhibitors. A study examined its efficacy in protecting mild steel in acidic environments, relevant in industrial processes (Gupta, Quraishi, Verma, & Mukherjee, 2016).
Enzyme Catalysis Research
This compound is also involved in studies focusing on enzyme catalysis. It has been used to understand the hydrolysis of nitrile compounds, which is important in biocatalysis and pharmaceutical synthesis (Lee, Goo, & Lee, 1988).
Pharmacokinetics and Blood-Brain Barrier Permeability
Additionally, it has been studied for its pharmacokinetics and blood-brain barrier permeability in rats, contributing to understanding its potential role in neurotoxicity (Duncan et al., 1991).
作用機序
Target of Action
3-Mercapto-2-(methylamino)propanoic acid hydrochloride, also known as N-Methyl-L-cysteine Hydrochloride, is primarily used as an intermediate in the preparation of analogs of pyochelin . Pyochelin is a siderophore produced by Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans . Siderophores are iron-chelating compounds that are secreted by microorganisms and plants, and play a crucial role in controlling the bioavailability of iron, which is essential for growth and survival .
Mode of Action
Pyochelin and its analogs have the ability to bind Fe ions and facilitate their uptake by Pseudomonas aeruginosa .
Biochemical Pathways
The compound likely participates in the iron acquisition pathways of Pseudomonas aeruginosa through its involvement in the synthesis of pyochelin analogs . Iron acquisition is a vital process for many bacteria, including Pseudomonas aeruginosa, and siderophores like pyochelin play a key role in this process .
Result of Action
The primary result of the action of this compound is the synthesis of pyochelin analogs . These analogs can chelate iron ions, facilitating their uptake by Pseudomonas aeruginosa . This can influence the growth and survival of these bacteria.
Action Environment
The action of this compound is likely to be influenced by environmental factors such as the presence of iron ions and the pH of the environment. The compound is air sensitive and hygroscopic , indicating that it may be unstable in the presence of air and moisture. It should be stored under an inert atmosphere and in a freezer at -20°C .
特性
IUPAC Name |
2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZVXTJDDOYGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(Carbamimidoylsulfamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3135645.png)

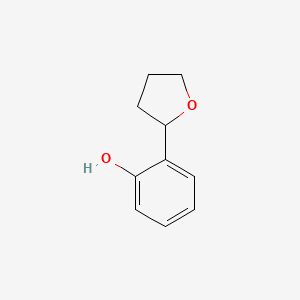

![N-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B3135679.png)
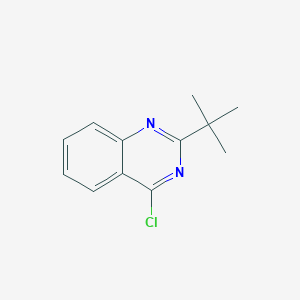
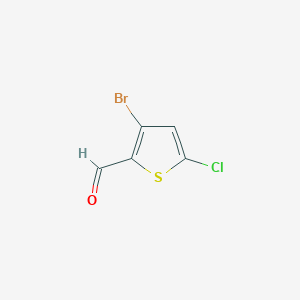

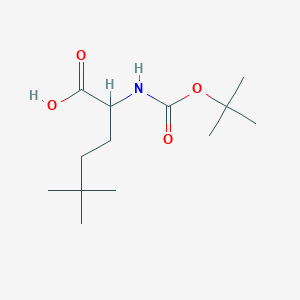
![3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3135708.png)
![methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B3135730.png)
